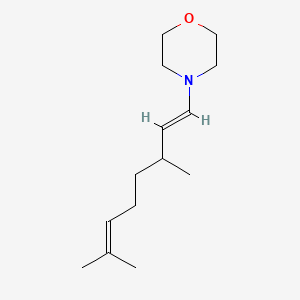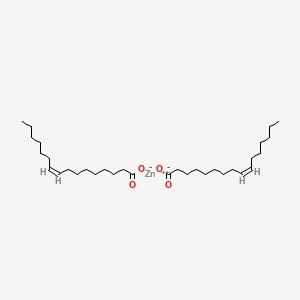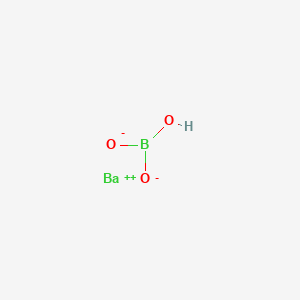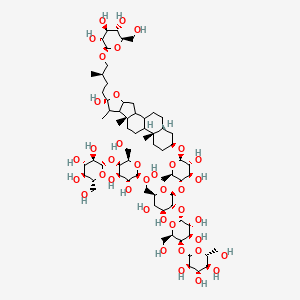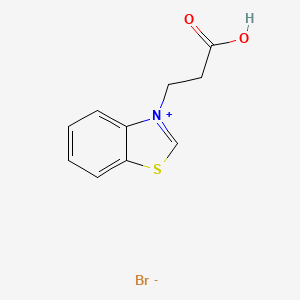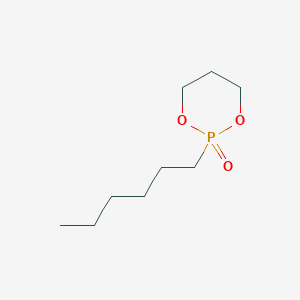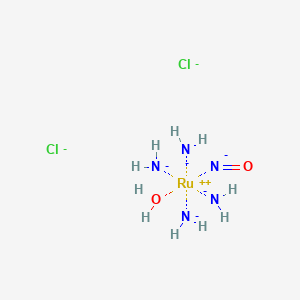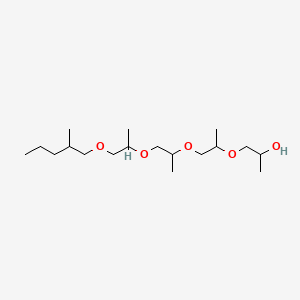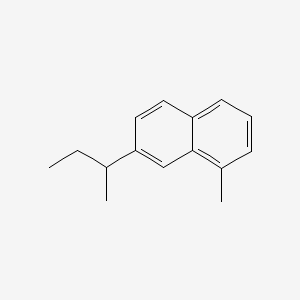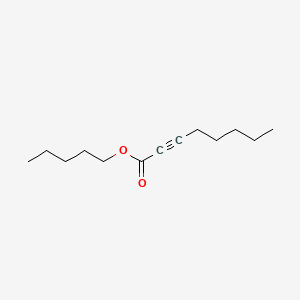
2-Octynoic acid, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octynoic acid, pentyl ester is an organic compound with the molecular formula C13H22O2 It is an ester derived from 2-octynoic acid and pentanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-octynoic acid, pentyl ester typically involves the esterification of 2-octynoic acid with pentanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-Octynoic acid+PentanolAcid Catalyst2-Octynoic acid, pentyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-octynoic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: 2-Octynoic acid and pentanol.
Reduction: 2-Octyn-1-ol and pentanol.
Oxidation: Various oxidized products, including carboxylic acids.
Aplicaciones Científicas De Investigación
2-Octynoic acid, pentyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-octynoic acid, pentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 2-octynoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may exert its effects through modulation of enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
2-Octynoic acid: The parent acid of the ester, with similar chemical properties but different reactivity.
Pentyl acetate: Another ester with a similar structure but derived from acetic acid and pentanol.
Methyl heptine carbonate: An ester with a similar carbon chain length but different functional groups.
Uniqueness: 2-Octynoic acid, pentyl ester is unique due to the presence of both an ester functional group and an alkyne group in its structure
Propiedades
Número CAS |
10484-32-9 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
pentyl oct-2-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-7-8-9-11-13(14)15-12-10-6-4-2/h3-8,10,12H2,1-2H3 |
Clave InChI |
KFFPWTGTLLSHSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


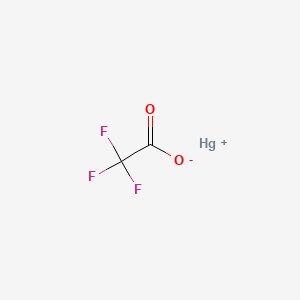
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
